molecular formula C15H21BrN2O3 B1209874 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxybenzamide CAS No. 84226-14-2

3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxybenzamide

Cat. No. B1209874
CAS RN: 84226-14-2
M. Wt: 357.24 g/mol
InChI Key: PWEZBNRZEHPIIQ-JTQLQIEISA-N
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Description

3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxybenzamide is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. This compound has been extensively studied for its potential therapeutic applications in a variety of medical conditions.

Scientific Research Applications

Affinity for CNS D2 Dopamine Receptor

3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxybenzamide and its derivatives demonstrate a high affinity for the central nervous system (CNS) D2 dopamine receptor. This property makes it potentially useful as a nuclear medicine imaging agent for investigating the CNS D2 dopamine receptor in humans (Yang et al., 2008).

Potential as a Natural Antioxidant

Nitrogen-containing bromophenols derived from marine red algae, which include derivatives similar to 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxybenzamide, have been found to possess potent scavenging activity against radicals. These compounds demonstrate potential application in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Synthesis and Chemical Analysis

Efficient methods for the synthesis of compounds structurally related to 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxybenzamide have been developed. These synthesis methods are valuable for producing analogs for further pharmacological and biochemical studies (Joshua et al., 2008).

Application in Photodynamic Therapy

Certain bromophenol derivatives, structurally similar to 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxybenzamide, show remarkable potential in photodynamic therapy due to their fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This indicates their utility in the treatment of cancer through Type II photosensitization mechanisms (Pişkin et al., 2020).

QSAR Analysis for Biological Activity Prediction

Quantitative structure-activity relationship (QSAR) methods have been used to predict biological activity for a series of compounds including (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxybenzamides, which are structurally related to 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxybenzamide. This analysis assists in understanding the biological properties and potential applications of these compounds (Freitas & Martins, 2005).

properties

IUPAC Name

3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEZBNRZEHPIIQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxybenzamide

CAS RN

84226-14-2
Record name Fla 797
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084226142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Westlind-Danielsson, K Gustafsson… - European Journal of …, 1994 - Elsevier
The effect of remoxipride ((S)(−)-3-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide) on dopamine D 2 receptor-mediated inhibition of cAMP formation in rat striatal …
Number of citations: 8 www.sciencedirect.com
MH Norman, GC Rigdon, WR Hall… - Journal of medicinal …, 1996 - ACS Publications
A series of substituted (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives was prepared and evaluated as potential atypical antipsychotic agents. The target …
Number of citations: 45 pubs.acs.org
SÖ Ögren, J Lundström, LB Nilsson… - Journal of Neural …, 1993 - Springer
Remoxipride and its active metabolites, the phenolic compounds FLA 797(−) and FLA 908(−) and the catecholic NCQ 436(−) and haloperidol, were examined for their ability to block …
Number of citations: 9 link.springer.com
C Johansson, DM Jackson, J Zhang… - Pharmacology …, 1995 - Elsevier
Schizophrenic patients are deficient in various neurologic measures reflecting information processing. One such measure is prepulse inhibition (PPI) of acoustic startle, in which …
Number of citations: 168 www.sciencedirect.com

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